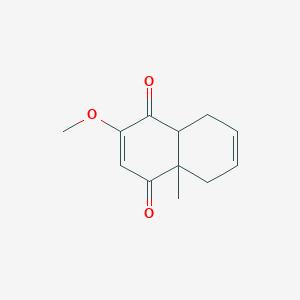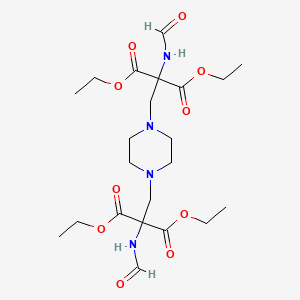![molecular formula C16H12N4O3 B15077046 4-{(E)-[2-(1H-benzimidazol-5-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B15077046.png)
4-{(E)-[2-(1H-benzimidazol-5-ylcarbonyl)hydrazinylidene]methyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(1H-BENZIMIDAZOL-6-YLCARBONYL)CARBOHYDRAZONOYL)BENZOIC ACID is a complex organic compound with the molecular formula C16H12N4O3 and a molecular weight of 308.299 g/mol . This compound features a benzimidazole moiety, which is known for its significant biological activity and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(1H-BENZIMIDAZOL-6-YLCARBONYL)CARBOHYDRAZONOYL)BENZOIC ACID typically involves the condensation of benzimidazole derivatives with appropriate carboxylic acids under controlled conditions. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield the intermediate 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to produce the final compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-(1H-BENZIMIDAZOL-6-YLCARBONYL)CARBOHYDRAZONOYL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(2-(1H-BENZIMIDAZOL-6-YLCARBONYL)CARBOHYDRAZONOYL)BENZOIC ACID has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(2-(1H-BENZIMIDAZOL-6-YLCARBONYL)CARBOHYDRAZONOYL)BENZOIC ACID involves its interaction with biological targets, primarily through the benzimidazole moiety. This moiety can bind to various enzymes and receptors, inhibiting their activity and affecting cellular processes . The compound’s hydrazonoyl group may also contribute to its biological activity by forming stable complexes with metal ions and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
4-(1H-BENZIMIDAZOL-2-YL)ANILINE: This compound shares the benzimidazole core but differs in its functional groups and overall structure.
2-(4-((1H-BENZO[D]IMIDAZOL-2-YL)THIO)-BENZYLIDENE)-HYDRAZINE-1-CARBOTHIOAMIDE: Another benzimidazole derivative with different substituents, leading to varied biological activities.
Uniqueness: 4-(2-(1H-BENZIMIDAZOL-6-YLCARBONYL)CARBOHYDRAZONOYL)BENZOIC ACID is unique due to its specific combination of benzimidazole and hydrazonoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research in various scientific fields.
Eigenschaften
Molekularformel |
C16H12N4O3 |
|---|---|
Molekulargewicht |
308.29 g/mol |
IUPAC-Name |
4-[(E)-(3H-benzimidazole-5-carbonylhydrazinylidene)methyl]benzoic acid |
InChI |
InChI=1S/C16H12N4O3/c21-15(12-5-6-13-14(7-12)18-9-17-13)20-19-8-10-1-3-11(4-2-10)16(22)23/h1-9H,(H,17,18)(H,20,21)(H,22,23)/b19-8+ |
InChI-Schlüssel |
FSOUDGFEZLSAHK-UFWORHAWSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3)C(=O)O |
Kanonische SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC3=C(C=C2)N=CN3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


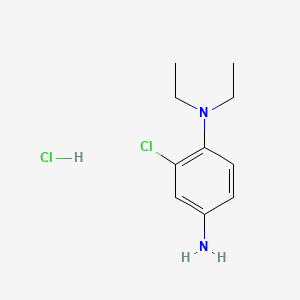


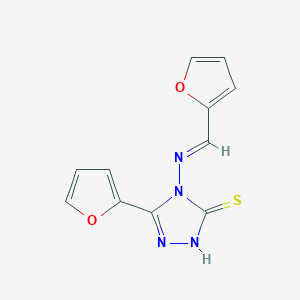
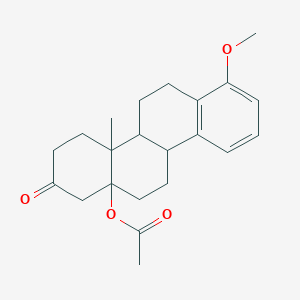
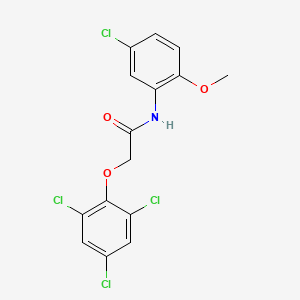
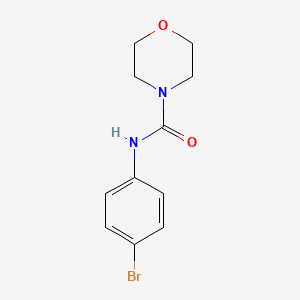
![Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B15077011.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15077026.png)
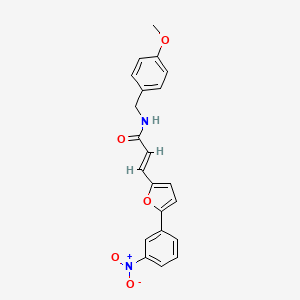
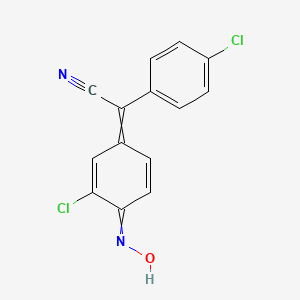
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B15077050.png)
